An In-depth Technical Guide to 5-Fluoro-2-(trifluoromethyl)benzyl bromide: Synthesis and Properties
An In-depth Technical Guide to 5-Fluoro-2-(trifluoromethyl)benzyl bromide: Synthesis and Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Fluoro-2-(trifluoromethyl)benzyl bromide, a key building block in modern medicinal chemistry and materials science. This document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and outlines its applications, particularly in the development of novel therapeutic agents.
Chemical and Physical Properties
5-Fluoro-2-(trifluoromethyl)benzyl bromide, with the CAS number 239135-48-9, is a halogenated aromatic compound valued for its utility in introducing the 5-fluoro-2-(trifluoromethyl)benzyl moiety into various molecular scaffolds.[1][2][3] The incorporation of fluorine and a trifluoromethyl group can significantly modulate the physicochemical and biological properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This makes it a valuable reagent for drug discovery and the synthesis of advanced materials.[4]
The key physical and chemical properties of 5-Fluoro-2-(trifluoromethyl)benzyl bromide are summarized in the table below. It is important to distinguish this isomer from its positional isomers, such as 2-Fluoro-5-(trifluoromethyl)benzyl bromide (CAS 220239-69-0) and 3-Fluoro-5-(trifluoromethyl)benzyl bromide (CAS 239087-09-3), as their properties and reactivity may differ.[4][5]
| Property | Value | Reference |
| CAS Number | 239135-48-9 | [1][2][3] |
| Molecular Formula | C₈H₅BrF₄ | [3] |
| Molecular Weight | 257.03 g/mol | [3] |
| IUPAC Name | 1-(Bromomethyl)-5-fluoro-2-(trifluoromethyl)benzene | |
| Physical Form | Liquid | |
| Purity | Typically ≥98% | [4] |
| Storage Temperature | Ambient Temperature |
Synthesis of 5-Fluoro-2-(trifluoromethyl)benzyl bromide
The most common and efficient method for the synthesis of 5-Fluoro-2-(trifluoromethyl)benzyl bromide is through the free-radical bromination of the corresponding toluene derivative, 5-fluoro-2-(trifluoromethyl)toluene. This reaction is typically carried out using N-bromosuccinimide (NBS) as the brominating agent and a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide, under photochemical or thermal conditions.[6] The use of a non-polar solvent like carbon tetrachloride or a less toxic alternative such as (trifluoromethyl)benzene or acetonitrile is common.[6][7]
Below is a detailed experimental protocol for this synthesis.
Experimental Protocol: Synthesis via Benzylic Bromination
Materials:
-
5-Fluoro-2-(trifluoromethyl)toluene
-
N-Bromosuccinimide (NBS)
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2,2'-Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄) or other suitable solvent
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
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Anhydrous magnesium sulfate or sodium sulfate
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Solvents for purification (e.g., hexane, ethyl acetate)
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-fluoro-2-(trifluoromethyl)toluene (1.0 equivalent) in carbon tetrachloride.
-
Addition of Reagents: Add N-bromosuccinimide (1.05-1.1 equivalents) and a catalytic amount of AIBN to the solution.
-
Reaction Initiation: Heat the reaction mixture to reflux (approximately 77°C for CCl₄) using a heating mantle. For photochemical initiation, irradiate the flask with a UV lamp or a household compact fluorescent lamp.[7]
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within a few hours.
-
Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter off the succinimide byproduct.
-
Washing: Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient or by vacuum distillation to obtain pure 5-fluoro-2-(trifluoromethyl)benzyl bromide.
Spectroscopic Characterization
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¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the benzylic protons (-CH₂Br) in the region of 4.5-4.8 ppm. The aromatic protons will appear as multiplets in the aromatic region (typically 7.0-7.8 ppm), with coupling patterns influenced by the fluorine and trifluoromethyl substituents.
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¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing this compound. A singlet for the trifluoromethyl group (CF₃) is expected. The chemical shift will be characteristic of a CF₃ group attached to a benzene ring. Another signal, likely a multiplet due to coupling with neighboring protons, will be observed for the single fluorine atom on the aromatic ring. The wider chemical shift range in ¹⁹F NMR allows for clear resolution of different fluorine-containing functional groups.[8]
-
¹³C NMR: The carbon NMR will show distinct signals for the benzylic carbon, the trifluoromethyl carbon (as a quartet due to C-F coupling), and the aromatic carbons, with their chemical shifts influenced by the electron-withdrawing nature of the fluorine and trifluoromethyl groups.
Reactivity and Applications
5-Fluoro-2-(trifluoromethyl)benzyl bromide is a reactive alkylating agent due to the lability of the benzylic bromide. It readily participates in nucleophilic substitution reactions, making it an excellent precursor for introducing the 5-fluoro-2-(trifluoromethyl)benzyl group into a wide range of molecules.
Its primary application lies in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[4][9] The presence of both a fluorine atom and a trifluoromethyl group can enhance the biological activity, metabolic stability, and lipophilicity of drug candidates. For instance, similar fluorinated benzyl bromides are used in the synthesis of various therapeutic agents, including anti-cancer, anti-diabetic, and antiviral drugs.[10]
Safety Information
5-Fluoro-2-(trifluoromethyl)benzyl bromide is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as a corrosive substance that can cause severe skin burns and eye damage.
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Hazard Statements: H314 (Causes severe skin burns and eye damage).
-
Precautionary Statements: P260 (Do not breathe dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/ protective clothing/ eye protection/ face protection), P301 + P330 + P331 (IF SWALLOWED: Rinse mouth. Do NOT induce vomiting), P303 + P361 + P353 (IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P310 (Immediately call a POISON CENTER or doctor/physician).
Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.[11]
References
- 1. 5-FLUORO-2-(TRIFLUOROMETHYL)BENZYL BROMIDE | 239135-48-9 [m.chemicalbook.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 5-Fluoro-2-(trifluoromethyl)benzyl bromide [oakwoodchemical.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 2-Fluoro-5-(trifluoromethyl)benzyl bromide | CymitQuimica [cymitquimica.com]
- 6. Benzylic Brominations with N‐Bromosuccinimide in (Trifluoromethyl)benzene. | Semantic Scholar [semanticscholar.org]
- 7. A Scalable Procedure for Light-Induced Benzylic Brominations in Continuous Flow [organic-chemistry.org]
- 8. azom.com [azom.com]
- 9. nbinno.com [nbinno.com]
- 10. nbinno.com [nbinno.com]
- 11. fishersci.co.uk [fishersci.co.uk]
